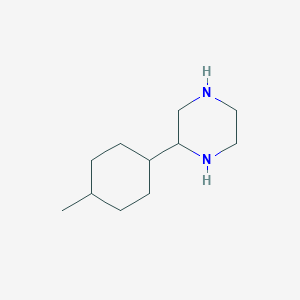
2-(4-Methylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylcyclohexyl)piperazine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Agents
Research indicates that piperazine derivatives, including 2-(4-Methylcyclohexyl)piperazine, can exhibit anti-inflammatory properties. These compounds have been shown to inhibit the activity of chemokines such as MIP-1α and RANTES, which are involved in inflammatory responses. The inhibition of these chemokines suggests potential applications in treating inflammatory disorders, including autoimmune diseases like multiple sclerosis .
Anti-ulcer Properties
The compound has also been identified as having anti-ulcer effects. Studies have demonstrated that certain piperazine derivatives possess properties that can mitigate gastric acid secretion without exhibiting anticholinergic activity. This characteristic makes them promising candidates for the development of new treatments for peptic ulcers .
Soluble Epoxide Hydrolase Inhibition
This compound has been explored as a soluble epoxide hydrolase (sEH) inhibitor. This enzyme plays a crucial role in regulating blood pressure and inflammation. Compounds that inhibit sEH can potentially be used to treat conditions such as hypertension and cardiovascular diseases .
Synthesis and Derivative Development
The synthesis of this compound typically involves the reaction of piperazine with various acyl chlorides or amines to yield derivatives with enhanced biological activities. The general synthetic pathway includes:
- Step 1: Formation of piperazine hydrochloride by reacting piperazine with hydrochloric acid.
- Step 2: Addition of an acyl chloride derivative (e.g., chloracetyl chloride) to form the desired piperazine derivative.
- Step 3: Purification through extraction methods such as chloroform extraction followed by drying and crystallization .
Pharmacological Profiles
Several studies have characterized the pharmacological profiles of piperazine derivatives, including their interactions with various biological targets. For instance, research has indicated that these compounds can modulate receptor activity, leading to diverse physiological effects such as analgesic and anxiolytic responses.
Toxicology Assessments
Toxicity studies have been conducted to evaluate the safety profile of this compound and its derivatives. Acute toxicity tests in animal models have provided insights into dosage thresholds and potential side effects, which are critical for assessing their viability as therapeutic agents .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
100416-32-8 |
|---|---|
Molekularformel |
C11H22N2 |
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
2-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h9-13H,2-8H2,1H3 |
InChI-Schlüssel |
BSTJHDVMXXIZEN-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C2CNCCN2 |
Kanonische SMILES |
CC1CCC(CC1)C2CNCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















